![molecular formula C22H19N3O3S3 B2934881 2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 922649-01-2](/img/structure/B2934881.png)

2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

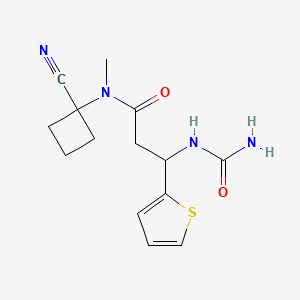

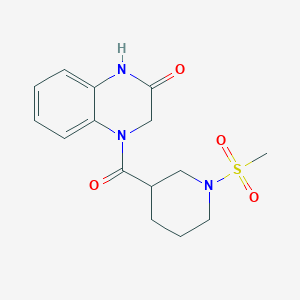

The compound “2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a benzenesulfonamide group, which is an organic compound that includes a sulfonyl functional group attached to an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and benzenesulfonamide groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiazole ring might participate in electrophilic substitution reactions, while the sulfonamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its solubility in water .Scientific Research Applications

Synthesis and Structural Studies

- Efficient Microwave-Mediated Synthesis : Research highlights the use of benzothiazole-based heterocycles for synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds, derived from reactions involving benzothiazole and benzimidazole ring systems, serve as building blocks for diverse heterocycles, demonstrating the compound's utility in synthesizing structurally complex molecules (Darweesh et al., 2016).

Biological Activities and Applications

Antimicrobial and Antifungal Screening : Studies have shown that derivatives synthesized from reactions involving benzothiazole and p-acetamidobenzenesulfonyl chloride exhibit significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Patel & Agravat, 2008); (Patel & Agravat, 2007).

Cancer Research and Anticancer Activity : Copper(II)-sulfonamide complexes have shown to bind with DNA and exhibit genotoxicity and anticancer activity, indicating the relevance of sulfonamide derivatives in cancer research and therapy (González-Álvarez et al., 2013).

Anticancer Evaluation of Derivatives : A series of benzamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing some compounds with higher activity than reference drugs. This underscores the therapeutic potential of such compounds in oncology (Ravinaik et al., 2021).

Chemical Synthesis and Modification

- Novel Synthetic Routes : Research into the synthesis of sulfonylcarbamimidic azides and their conversion into various derivatives highlights the chemical versatility of sulfonamide compounds. These studies provide insight into new synthetic pathways and potential applications in chemical synthesis (PeetNorton et al., 1987).

Therapeutic Applications Beyond Antimicrobial and Anticancer

- Antihypertensive Agents : Synthesis and reactions of derivatives have been explored for their potential as antihypertensive α-blocking agents, indicating a broad spectrum of therapeutic applications (Abdel-Wahab et al., 2008).

Mechanism of Action

Target of Action

The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This interaction can inhibit or enhance the function of the target, leading to changes in the body’s processes. The identification of a compound’s target is usually done through biochemical assays and molecular docking studies .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, inhibiting its function, or enhancing its function. The mode of action is determined through detailed biochemical and biophysical studies .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell. In a pathway, the product of one enzyme acts as the substrate for the next. These pathways are crucial for the body’s metabolism. When a compound interacts with its target, it can affect these biochemical pathways .

Pharmacokinetics

Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes the compound. This includes studying the compound’s bioavailability, or how much of the compound reaches its target site in the body. Pharmacokinetic studies are crucial in drug development .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S3/c1-14-10-12-15(13-11-14)31(27,28)25-17-7-4-3-6-16(17)21(26)24-22-23-20-18(29-2)8-5-9-19(20)30-22/h3-13,25H,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMADXOVYMIPPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)

![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)

![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone](/img/structure/B2934819.png)